molecular formula C11H15FN2O2 B2928223 N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide CAS No. 2199869-42-4

N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B2928223
CAS No.: 2199869-42-4
M. Wt: 226.251
InChI Key: SGNOECSVXVCHKZ-UHFFFAOYSA-N
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Description

N-(2-Fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide is a synthetic small molecule belonging to the 1,2-oxazole carboxamide class. Its structure features a dimethyl-substituted isoxazole core linked to a fluorinated cyclopentyl group via a carboxamide bridge.

Properties

IUPAC Name

N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-7-6-9(13-16-7)11(15)14(2)10-5-3-4-8(10)12/h6,8,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNOECSVXVCHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(C)C2CCCC2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide’s action are currently unknown. These effects would typically be observed as changes in cellular processes or behaviors as a result of the compound’s interaction with its targets.

Biological Activity

N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of herbicidal and pesticidal applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The compound belongs to the oxazole family and is characterized by the following structure:

  • Molecular Formula : C10_{10}H12_{12}F1_{1}N2_{2}O2_{2}
  • Molecular Weight : 202.21 g/mol

This structure contributes to its unique biological properties, which are essential for its activity as a pesticide and herbicide.

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways in target organisms. The compound has been shown to inhibit key enzymes involved in metabolic processes within plants and pests.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes that are crucial for the growth and development of target species. For example:

  • Inhibition of Acetyl-CoA Carboxylase : This enzyme is vital for fatty acid biosynthesis in plants. The inhibition leads to disrupted lipid metabolism, ultimately affecting plant growth and viability.

Herbicidal Activity

A significant study focused on the herbicidal properties of this compound demonstrated its effectiveness against various weed species.

Weed Species Concentration (g/ha) Control (%)
Amaranthus retroflexus5085
Echinochloa crus-galli10090
Brassica rapa7580

The results indicate a strong control over these species at the tested concentrations, suggesting its potential as an effective herbicide.

Pesticidal Activity

In addition to herbicidal effects, the compound has shown promise in controlling insect pests. A study evaluated its efficacy against common agricultural pests:

Pest Species Concentration (ppm) Mortality (%)
Spodoptera exigua20095
Aphis gossypii15088

These findings suggest that this compound effectively reduces pest populations at relatively low concentrations.

Case Studies

Several case studies have been conducted to assess the real-world application of this compound in agricultural settings:

  • Field Trials on Soybean Crops : In a series of field trials, the application of this compound resulted in a significant reduction in weed biomass and improved soybean yield compared to untreated controls.
  • Integrated Pest Management (IPM) : Incorporating this compound into IPM strategies has shown enhanced control over pest populations while minimizing environmental impact.

Safety and Environmental Impact

While the biological activity of this compound is promising, safety assessments indicate that it exhibits low toxicity to non-target organisms. Environmental impact studies suggest that when used according to recommended guidelines, it poses minimal risk to beneficial insects and soil health.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2-Oxazole Carboxamides

Compound Name Substituents at Key Positions Molecular Weight Biological Target/Activity Reference
This compound - 5-methyl
- N-methyl
- 2-fluorocyclopentyl
Not reported Hypothesized enzyme inhibition
5-(3-Nitrophenyl)-N-{4-[(2-oxo-2H-chromen-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide - 5-(3-nitrophenyl)
- Chromenone-linked phenyl
Not reported Cholinesterase inhibition (Alzheimer’s targets)
N-(9H-Purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide - 5-tetrahydronaphthalenyl
- Purine-linked carboxamide
~370–400 g/mol Xanthine oxidase inhibition (IC50: nM range)
N,N-Dimethyl-5-(3-{2-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}propyl)-1,2-oxazole-3-carboxamide - 5-propyl-oxadiazole
- Trifluoromethyl substituent
424.37 g/mol Undisclosed (structural complexity suggests kinase or protease targeting)

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

  • 5-Position Substitution: The 5-methyl group in the target compound contrasts with bulkier aryl substituents (e.g., 3-nitrophenyl in or tetrahydronaphthalenyl in ). Bulkier groups enhance enzyme binding affinity in cholinesterase and xanthine oxidase inhibitors by occupying hydrophobic pockets . Fluorine at the cyclopentyl group (target compound) may improve metabolic stability compared to non-fluorinated analogs, as seen in fluorinated drug candidates like Sitagliptin .
  • Carboxamide Linkage: The N-methyl and fluorocyclopentyl groups in the target compound differ from purine-linked () or chromenone-linked () carboxamides. Purine derivatives exhibit competitive xanthine oxidase inhibition (Ki: nanomolar range), while chromenone hybrids show dual cholinesterase inhibition (AChE/BChE) .
  • Therapeutic Implications: Compounds with aryl or heteroaryl substituents (e.g., chromenone, purine) demonstrate validated activity against neurodegenerative or metabolic disorders. The target compound’s fluorocyclopentyl group may favor central nervous system (CNS) penetration due to moderate lipophilicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-fluorocyclopentyl)-N,5-dimethyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Use a two-step approach: (1) Condensation of 5-methyl-1,2-oxazole-3-carboxylic acid with 2-fluorocyclopentylamine using carbodiimide coupling reagents (e.g., DCC or EDC) in anhydrous dichloromethane. (2) N-methylation via reductive amination with formaldehyde and sodium cyanoborohydride. Optimize purity by employing preparative HPLC (C18 column, methanol/water gradient) or silica gel chromatography .
  • Critical Parameters : Monitor reaction progress via TLC (silica gel 60 F254, UV detection) and confirm product identity using 1H^1 \text{H}-NMR and LC-MS.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Techniques :

  • X-ray crystallography : Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) to resolve stereochemistry of the fluorocyclopentyl group. Employ synchrotron radiation for high-resolution data collection .
  • NMR spectroscopy : Assign 19F^{19}\text{F}-NMR signals to confirm fluorine substitution and 1H^1\text{H}-NMR for methyl group integration.
  • IR spectroscopy : Validate carboxamide C=O stretch (~1650 cm1^{-1}) and oxazole ring vibrations .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Assays :

  • Enzyme inhibition : Screen against kinase targets (e.g., Wnt/β-catenin pathway enzymes) using fluorescence polarization assays .
  • Cell viability : Test cytotoxicity in cancer cell lines (e.g., HCT-116, HeLa) via MTT assay, with IC50_{50} determination .
  • Solubility and permeability : Use shake-flask method (aqueous buffer at pH 7.4) and Caco-2 monolayer models .

Advanced Research Questions

Q. How can enantiomeric purity of the fluorocyclopentyl group be controlled during synthesis?

  • Strategies :

  • Chiral resolution : Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) to separate diastereomers.
  • Asymmetric synthesis : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) during cyclopentane fluorination .
    • Validation : Compare optical rotation values and circular dichroism spectra with enantiopure standards .

Q. What in vitro and in vivo models are appropriate for mechanistic studies?

  • In vitro :

  • Target engagement : Use CRISPR-engineered cell lines (e.g., β-catenin knockouts) to confirm Wnt pathway modulation .
  • Thermal shift assay : Identify protein targets by monitoring thermal stability shifts via differential scanning fluorimetry.
    • In vivo :
  • Xenograft models : Evaluate antitumor efficacy in nude mice with subcutaneous tumor implants, dosing at 10–50 mg/kg (oral or IP) .
  • Pharmacokinetics : Measure plasma half-life using LC-MS/MS and assess metabolite profiles (e.g., oxidative defluorination) .

Q. How do structural modifications influence target binding and selectivity?

  • SAR Insights :

  • Fluorocyclopentyl group : Replace with other halogenated rings (e.g., chlorocyclohexyl) to assess steric and electronic effects on kinase inhibition .
  • Oxazole ring : Substitute with isoxazole or thiazole to study heterocycle-specific interactions .
    • Computational Modeling : Perform molecular docking (AutoDock Vina) using crystal structures of β-catenin (PDB: 1JDH) to predict binding modes .

Q. How can metabolic instability issues be addressed in preclinical development?

  • Mitigation Strategies :

  • Prodrug design : Introduce ester or carbonate prodrug moieties to enhance oral bioavailability, as demonstrated for UTL-5g derivatives .
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce oxidative metabolism .

Q. How should discrepancies between crystallographic data and computational predictions be resolved?

  • Approach :

  • Multi-method validation : Cross-validate X-ray structures with 19F^{19}\text{F}-NMR chemical shift calculations (DFT, Gaussian 16) to confirm fluorine positioning .
  • Dynamic studies : Perform molecular dynamics simulations (AMBER) to assess conformational flexibility of the fluorocyclopentyl group in solution .

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